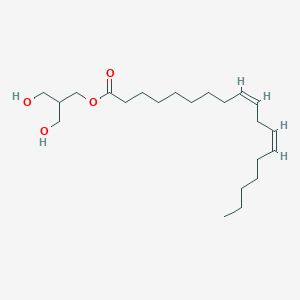

3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate

Description

3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate is a monoester derivative of linoleic acid [(9Z,12Z)-9,12-octadecadienoic acid], esterified to a modified glycerol backbone. The propyl chain is substituted with a hydroxyl (-OH) group at position 3 and a hydroxymethyl (-CH₂OH) group at position 2. This structural configuration distinguishes it from common glycerolipids, such as monoacylglycerols or phospholipids, due to its unique substitution pattern. Linoleic acid, the fatty acid component, is a polyunsaturated omega-6 fatty acid with documented roles in membrane structure and inflammatory signaling .

Properties

Molecular Formula |

C22H40O4 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

[3-hydroxy-2-(hydroxymethyl)propyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-20-21(18-23)19-24/h6-7,9-10,21,23-24H,2-5,8,11-20H2,1H3/b7-6-,10-9- |

InChI Key |

XGVSVAZVVUFVJF-HZJYTTRNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)CO |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)CO |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

- Method: Direct esterification of glycerol or 2-hydroxy-1-(hydroxymethyl)ethyl alcohol with linoleic acid using acid catalysts.

- Catalysts: Commonly sulfuric acid or p-toluenesulfonic acid.

- Conditions: Elevated temperature (120-180°C) under reduced pressure to remove water and drive the reaction forward.

- Yield: Moderate, often around 25% isolated yield for the monoester.

- Notes: This method may produce mixtures of mono-, di-, and tri-esters, requiring chromatographic separation.

Steglich Esterification

- Method: Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as catalyst to activate linoleic acid and react with glycerol derivatives.

- Advantages: Mild reaction conditions, better selectivity for monoester formation.

- Limitations: Expensive reagents and need for purification to remove urea byproducts.

Enzymatic Esterification

- Method: Lipase-catalyzed esterification of glycerol derivatives with linoleic acid or its esters.

- Conditions: Mild temperatures (30-60°C), organic solvents or solvent-free systems.

- Advantages: High regioselectivity, environmentally friendly, and mild conditions preserving double bonds.

- Reported Yields: Variable, often higher than chemical methods, with better selectivity for monoesters.

- Notes: Reaction time may be longer; enzyme reuse is possible.

Transesterification

- Method: Transesterification of methyl or ethyl linoleate with glycerol derivatives.

- Catalysts: Basic catalysts such as sodium methoxide or lipases.

- Conditions: Moderate temperatures (50-100°C).

- Advantages: Uses readily available methyl esters; avoids direct acid esterification.

- Challenges: Control of monoester formation and side reactions.

Representative Synthesis Example from Literature

Analytical Characterization

- NMR Spectroscopy: Confirms ester linkage and position of hydroxyl groups.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~354.5 g/mol.

- Infrared Spectroscopy: Ester carbonyl stretch (~1740 cm^-1), hydroxyl groups (~3400 cm^-1).

- Chromatography: TLC and HPLC used to separate monoesters from di- and triesters.

Research Findings and Notes

- The yield of monoester is often limited by competing formation of di- and triesters.

- Enzymatic methods offer regioselectivity and preservation of double bonds in linoleic acid.

- Direct acid-catalyzed esterification is simpler but less selective.

- Transesterification routes provide an alternative using methyl linoleate as starting material.

- Purification is critical due to the presence of multiple esterified species.

- The compound’s amphiphilic nature makes it useful in nanomaterials and pharmaceutical formulations.

Summary Table of Preparation Methods

| Method | Catalyst/Enzyme | Conditions | Selectivity | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Esterification | H2SO4, p-TsOH | 120-180°C, vacuum | Low (mono + poly) | ~25 | Simple but low selectivity |

| Steglich Esterification | DCC/DMAP | Room temp, mild | Moderate | Moderate | Expensive reagents, mild conditions |

| Enzymatic Esterification | Lipase | 30-60°C, solvent or solvent-free | High (mono) | Variable | High regioselectivity, green chemistry |

| Transesterification | NaOMe, Lipase | 50-100°C | Moderate | Moderate | Uses methyl esters, requires control |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester functional group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: The major products are aldehydes or ketones, depending on the specific reaction conditions.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Biochemistry and Cell Biology

3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate plays a significant role in cell membrane integrity and fluidity due to its unsaturated fatty acid structure. It is often studied for its effects on:

- Cell Membrane Dynamics: The incorporation of this compound into cell membranes can influence membrane fluidity and permeability, which are critical for cellular function.

- Signal Transduction: It may participate in signaling pathways that involve lipid mediators, impacting processes such as inflammation and cell growth.

Pharmaceutical Applications

The compound's unique properties have made it a subject of interest in drug formulation and delivery systems:

- Drug Delivery Systems: Its hydrophilic-hydrophobic balance allows it to serve as an effective carrier for poorly soluble drugs, enhancing bioavailability.

- Anti-inflammatory Agents: Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for developing new therapeutic agents for inflammatory diseases.

Food Science

In the food industry, 3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate is explored for its potential as a food additive:

- Emulsifier: Its emulsifying properties help stabilize oil-water mixtures in food products, improving texture and shelf life.

- Nutritional Supplement: As a source of essential fatty acids, it can be incorporated into dietary supplements aimed at promoting heart health.

Case Study 1: Lipid-Based Drug Delivery Systems

A study investigated the use of 3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate in formulating lipid nanoparticles for delivering anti-cancer drugs. The results demonstrated enhanced drug solubility and controlled release profiles compared to traditional delivery methods.

| Parameter | Conventional Delivery | Lipid Nanoparticle Delivery |

|---|---|---|

| Drug Solubility | Low | High |

| Release Rate | Rapid | Controlled |

| Cytotoxicity | Moderate | Low |

Case Study 2: Emulsifying Properties in Food Products

Research conducted on the emulsifying capacity of this compound showed its effectiveness in improving the stability of salad dressings compared to standard emulsifiers. The study highlighted its potential to replace synthetic emulsifiers with natural alternatives.

| Emulsifier Type | Stability (Days) | Sensory Evaluation Score |

|---|---|---|

| Synthetic Emulsifier | 5 | 7 |

| 3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate | 14 | 8 |

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups in the compound allow it to interact with various enzymes and receptors in biological systems. These interactions can lead to modulation of cellular processes, such as inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several glycerol-based esters, phospholipids, and triacylglycerols. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substitution Pattern: The target compound’s 3-hydroxy-2-hydroxymethyl substitution contrasts with 2,3-dihydroxypropyl (9Z,12Z)-octadecadienoate, which has two hydroxyl groups on the glycerol backbone . The hydroxymethyl group may enhance solubility in polar solvents compared to dihydroxy analogs. Phosphorylated analogs (e.g., ) incorporate phosphate groups, enabling participation in lipid signaling pathways .

Fatty Acid Unsaturation: All compounds feature (9Z,12Z)-linoleate, but stereoisomeric variants (e.g., 9E,12E in ) alter membrane fluidity and enzymatic processing .

Biological Roles: Trilinolein serves as an energy reservoir, while phospholipids like 2-(9Z,12Z)-octadecadienoyl-sn-glycero-3-phosphoethanolamine are structural membrane components . The target compound’s bioactivity remains uncharacterized, though linoleate derivatives are often associated with anti-inflammatory or cytotoxic effects .

Biological Activity

3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate, commonly referred to as a derivative of octadecadienoic acid, is a compound of significant interest in the field of biochemistry and pharmacology. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H34O4

- Molecular Weight : 314.46 g/mol

Its structure consists of a glycerol backbone with a fatty acid moiety that contributes to its biological functions.

1. Anti-inflammatory Effects

Research indicates that derivatives of octadecadienoic acid exhibit anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of disease. A study demonstrated that the application of octadecadienoic acid derivatives led to decreased levels of TNF-α and IL-6 in macrophages stimulated with LPS, indicating a significant anti-inflammatory effect .

2. Antioxidant Properties

3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate has been shown to possess antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases .

3. Role in Lipid Metabolism

This compound plays a role in lipid metabolism by influencing fatty acid composition in cell membranes. It has been observed to enhance the incorporation of unsaturated fatty acids into phospholipids, which can improve membrane fluidity and function .

Case Study 1: Cardiovascular Health

A study investigated the effects of dietary supplementation with octadecadienoic acid derivatives on cardiovascular health. Participants who consumed these compounds showed improved lipid profiles, characterized by increased HDL cholesterol and decreased LDL cholesterol levels over a 12-week period . This suggests potential benefits for cardiovascular disease prevention.

Case Study 2: Cancer Research

In vitro studies have shown that 3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate can inhibit the proliferation of cancer cells. Specifically, it was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways . Further research is needed to explore its mechanisms and potential as an adjunct therapy in cancer treatment.

Data Table: Biological Activities Summary

Q & A

Q. Q1. What are the key steps and analytical methods for synthesizing and confirming the structure of 3-Hydroxy-2-(hydroxymethyl)propyl (9Z,12Z)-9,12-octadecadienoate?

The synthesis involves:

- Step 1 : Esterification of glycerol derivatives with (9Z,12Z)-octadecadienoic acid under controlled pH and temperature (40–60°C) to ensure regioselectivity .

- Step 2 : Glycosidic linkage formation using a sugar donor (e.g., trihydroxy sugar derivatives) via acid-catalyzed condensation .

- Step 3 : Purification via column chromatography (silica gel, chloroform/methanol gradients) .

Structural confirmation requires:

- NMR Spectroscopy : , , and 2D-COSY to resolve stereocenters and verify hydroxyl/ester linkages .

- Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₃₀H₅₄O₇) and fragmentation patterns .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and stereochemical purity during synthesis?

Critical variables include:

- Catalysts : Use of lipases for enantioselective esterification (e.g., Candida antarctica lipase B) to reduce racemization .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance glycosidic bond formation but require anhydrous conditions .

- Temperature Control : Lower temperatures (≤50°C) minimize polyunsaturated fatty acid oxidation .

Q. Q3. What in vitro assays are recommended to evaluate the compound’s bioactivity?

- Lipid Peroxidation Assay : Monitor inhibition of lipid radicals in liposomes (TBARS method) .

- Cell Membrane Interaction Studies : Fluorescence anisotropy using DPH probes to assess membrane fluidity modulation .

- Enzyme Inhibition : Test against phospholipase A₂ (PLA₂) via spectrophotometric substrate depletion .

Advanced Mechanistic Studies

Q. Q4. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with lipid bilayers?

- Protocol :

- Build a bilayer model (e.g., POPC) using GROMACS .

- Embed the compound and simulate for 100 ns at 310 K.

- Analyze hydrogen bonding (hydroxyl groups with phosphate headgroups) and lateral diffusion coefficients .

- Key Metrics : Radial distribution functions (RDFs) for hydroxyl-lipid interactions and area per lipid changes .

Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in reported biological activity across studies?

- Variable Sources :

- Fatty Acid Isomerization : (9Z,12Z) vs. (9E,12E) configurations alter membrane insertion efficiency .

- Purity Issues : Trace oxidation products (e.g., hydroperoxides) may confound PLA₂ inhibition assays .

- Resolution :

- Validate stereochemistry via chiral HPLC .

- Replicate assays under inert atmospheres (N₂) to prevent oxidation .

Stability and Degradation Pathways

Q. Q6. What methods identify degradation products under physiological conditions?

- Accelerated Stability Testing : Incubate at 37°C/pH 7.4 for 72h, then analyze via:

- LC-MS/MS : Detect β-scission products of polyunsaturated chains .

- FTIR : Monitor carbonyl index changes (1720 cm⁻¹) .

Q. Q7. How can lipid raft theory guide the study of this compound’s membrane interactions?

- Hypothesis : The compound’s hydroxyl groups may partition into lipid rafts (cholesterol-rich domains), altering membrane signaling .

- Methodology :

- Isolate lipid rafts via sucrose density gradient centrifugation .

- Quantify compound localization using fluorescent tags (e.g., BODIPY) .

Structural Comparison to Analogues

Q. Q8. How does this compound differ functionally from structurally similar lipids?

Q. Q9. How to resolve overlapping NMR signals from stereocenters and unsaturated bonds?

- Strategies :

- 13C DEPT-135 : Differentiate CH₂ and CH₃ groups in the glycerol moiety .

- HSQC-TOCSY : Correlate - shifts for diastereotopic protons .

- Case Study : Signal overlap at δ 5.3–5.4 ppm (diunsaturated FA) resolved via COSY cross-peaks .

Methodological Replication

Q. Q10. What steps ensure reproducibility in synthesizing and testing this compound?

- Documentation : Publish detailed reaction logs (e.g., catalyst batches, solvent lot numbers) .

- Open Data : Share raw NMR (FID files) and MS spectra in repositories like Zenodo .

- Collaborative Validation : Cross-lab synthesis trials to identify protocol-sensitive variables (e.g., stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.